molecular formula C10H8N2OS B7596254 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile

2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile

Cat. No. B7596254
M. Wt: 204.25 g/mol
InChI Key: WHDCZBVYFBBPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile, also known as MBAS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile involves the formation of a covalent bond between the sulfur atom of this compound and the thiol group of the target molecule. This results in the inhibition of the target molecule's activity and has been shown to be reversible under certain conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile in lab experiments is its specificity for thiol groups. This allows for the selective detection and quantification of thiols in complex biological matrices. However, one of the limitations of using this compound is its potential for nonspecific binding and interference with other molecules.

Future Directions

There are several future directions for the use of 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile in scientific research. One area of interest is the development of new methods for the detection and quantification of thiols in complex biological matrices. Another area of interest is the study of the role of thiols in various physiological processes and the development of new therapies for diseases that involve thiol dysfunction.
In conclusion, this compound is a unique chemical compound that has been extensively studied for its properties and potential applications in various fields. Its specificity for thiol groups makes it a valuable tool for the study of enzyme kinetics and the detection and quantification of thiols in complex biological matrices. Further research is needed to fully understand the potential of this compound in scientific research and its role in various physiological processes.

Synthesis Methods

The synthesis of 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile can be achieved through various methods, including the reaction of 5-methyl-2-aminobenzoxazole with thiophosgene followed by reaction with sodium cyanide. Another method involves the reaction of 5-methyl-2-aminobenzoxazole with carbon disulfide and sodium hydroxide followed by reaction with acetic anhydride and sodium cyanide. Both methods yield this compound as a yellow crystalline solid.

Scientific Research Applications

2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of thiols and as a reagent for the determination of sulfhydryl groups. It has also been used as a tool for the study of enzyme kinetics and has been shown to inhibit the activity of certain enzymes.

properties

IUPAC Name

2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7-2-3-9-8(6-7)12-10(13-9)14-5-4-11/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDCZBVYFBBPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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